molecular formula C23H27NO4 B586241 21-Deacetoxy 11-Oxodeflazacort CAS No. 13649-83-7

21-Deacetoxy 11-Oxodeflazacort

Cat. No. B586241
CAS RN: 13649-83-7
M. Wt: 381.472
InChI Key: JXURBWVPEBHVSO-LFXAUQRBSA-N
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Description

21-Deacetoxy 11-Oxodeflazacort is a compound with the CAS Registry# 13649-83-7 . It is an intermediate of Deflazacort , a systematic corticosteroid . The molecular formula of 21-Deacetoxy 11-Oxodeflazacort is C23H27NO4 .


Molecular Structure Analysis

The molecular formula of 21-Deacetoxy 11-Oxodeflazacort is C23H27NO4 . Unfortunately, the specific molecular structure analysis is not provided in the available resources.


Chemical Reactions Analysis

21-Deacetoxy Deflazacort is an intermediate of Deflazacort . The specific chemical reactions involving 21-Deacetoxy 11-Oxodeflazacort are not detailed in the available resources.


Physical And Chemical Properties Analysis

The molar mass of 21-Deacetoxy 11-Oxodeflazacort is 381.46478 . Unfortunately, the specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Therapeutic Potential of Oxazole Scaffold

Oxazoles, which are oxygen and nitrogen-containing five-membered heterocyclic ring systems, have been extensively studied for their wide spectrum of pharmacological profiles. These compounds are found in various pharmacologically active agents, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents. The flexibility of the oxazole scaffold allows for various substitutions, making it an attractive candidate for the development of new therapeutic agents with significant clinical relevance. Research focusing on the biological potential of oxazoles, covered in patents from 2006 to 2017, emphasizes the therapeutic applications and the techniques employed for in vitro/in vivo evaluation of these compounds (Kaur et al., 2018).

Advances in Pharmacotherapy

In the context of congenital adrenal hyperplasia (CAH), research has explored therapies targeting the clinical goal of controlling excess androgens with an adrenal replacement dose of glucocorticoid. This research highlights the development of novel therapies that aim at different levels of the hypothalamo-pituitary-adrenal axis, including CRF1 receptor antagonists and adrenal-targeted therapies, which promise to avoid excess glucocorticoid replacement in poorly controlled patients (Prete et al., 2021).

Anticancer Applications of Oxazole Derivatives

Oxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibiting STAT3, microtubules, G-quadruplex, DNA topoisomerases, protein kinases, and several other targets. These compounds have shown excellent potencies on various cancer cell lines with IC50 values in nanomolar concentrations, underlining their potential as novel anticancer drugs (Kulkarni, Kaur, & Jaitak, 2021).

Mechanism of Action

The mechanism of action of 21-Deacetoxy 11-Oxodeflazacort is likely similar to that of Deflazacort, its parent compound. Deflazacort is a corticosteroid prodrug; its active metabolite, 21-desDFZ, binds to the glucocorticoid receptor to exert anti-inflammatory and immunosuppressive effects . The precise mechanism by which deflazacort exerts its therapeutic effects in patients with Duchenne muscular dystrophy is unknown .

Safety and Hazards

The safety data sheet for 21-Deacetoxy 11-Oxodeflazacort can be viewed and downloaded for free at Echemi.com . It includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

properties

IUPAC Name

(1S,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-triene-11,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-17,19-20H,5-6,10-11H2,1-4H3/t16-,17-,19+,20+,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXURBWVPEBHVSO-LFXAUQRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(=O)C4C3CCC5=CC(=O)C=CC45C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(CC(=O)[C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747413
Record name (4aR,4bS,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-4a,6a,8-trimethyl-4b,6,6a,6b,9a,10,10a,10b,11,12-decahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazole-2,5(4aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13649-83-7
Record name (4aR,4bS,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-4a,6a,8-trimethyl-4b,6,6a,6b,9a,10,10a,10b,11,12-decahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazole-2,5(4aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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